

AWT020 In Vivo Experimental Protocol in Mice: Application Notes

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Compound of Interest		
Compound Name:	TP-020	
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Abstract

AWT020 is a novel bifunctional fusion protein that combines a high-affinity anti-PD-1 antibody with a potency-optimized, engineered interleukin-2 (IL-2) mutein. This molecule is designed to selectively target and activate PD-1-expressing T cells within the tumor microenvironment, thereby enhancing anti-tumor immunity while mitigating the systemic toxicities associated with conventional IL-2 therapy. Preclinical studies utilizing a mouse surrogate, mAWT020, have demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models. These application notes provide detailed protocols for the in vivo evaluation of AWT020 in mice, covering tumor model establishment, treatment administration, and endpoint analysis.

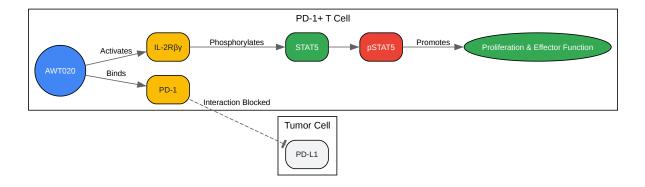
Mechanism of Action

AWT020 is engineered to overcome the limitations of existing cancer immunotherapies. The anti-PD-1 component targets the fusion protein to tumor-infiltrating lymphocytes (TILs) that express PD-1, a key immune checkpoint receptor. Concurrently, the IL-2 mutein, which has an attenuated affinity for the IL-2 receptor beta and gamma subunits (IL-2R $\beta\gamma$) and no binding to the alpha subunit (IL-2R α), preferentially stimulates the proliferation and effector function of these PD-1 positive T cells. This targeted delivery and selective activation of tumor-specific T cells leads to a potent anti-tumor response, while the reduced systemic IL-2 receptor engagement minimizes adverse effects like vascular leak syndrome. The downstream signaling



cascade initiated by AWT020 in PD-1+ T cells involves the phosphorylation of STAT5 (pSTAT5), a key event in T cell activation and proliferation.

AWT020 Signaling Pathway



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Caption: AWT020 binds to PD-1 on T cells, blocking the PD-1/PD-L1 axis and activating IL-2Rβγ signaling, leading to STAT5 phosphorylation and enhanced T cell activity.

Experimental Protocols

I. Syngeneic Mouse Tumor Models

The efficacy of mAWT020 has been demonstrated in several syngeneic mouse tumor models. The choice of model depends on the research question and the genetic background of the mice.

A. MC38 Colon Adenocarcinoma Model (C57BL/6 mice)

This is a commonly used model that is sensitive to anti-PD-1 therapy.

Animals: 6-8 week old female C57BL/6 mice.



- Cell Line: MC38 murine colon adenocarcinoma cells.
- Tumor Implantation:
 - Culture MC38 cells in appropriate media.
 - Harvest cells during the exponential growth phase.
 - Resuspend cells in sterile PBS or a mixture with Matrigel.
 - \circ Subcutaneously inject 0.5-1 x 10⁶ MC38 cells in a volume of 100-200 μ L into the right flank of each mouse.
- Tumor Monitoring:
 - Begin monitoring tumors 3-4 days after implantation.
 - Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
- Treatment Initiation:
 - Randomize mice into treatment groups when tumors reach an average volume of 60-150 mm³.
- B. CT26 Colon Carcinoma Model (Balb/c mice)

This model is also responsive to immunotherapy.

- Animals: 6-8 week old female Balb/c mice.
- Cell Line: CT26 murine colon carcinoma cells.
- Tumor Implantation:
 - Follow the same general procedure as for MC38 cells.



- \circ Subcutaneously inject 0.5-1 x 10⁶ CT26 cells in a volume of 100 μ L into the right flank of each mouse.
- Tumor Monitoring and Treatment Initiation:
 - Follow the same procedures as for the MC38 model.

C. B16F10 Melanoma and EMT6 Mammary Carcinoma Models (C57BL/6 and Balb/c respectively)

These models are known to be more resistant to anti-PD-1 therapy and can be used to evaluate the enhanced efficacy of AWT020.

- Animals: C57BL/6 mice for B16F10 and Balb/c mice for EMT6.
- Cell Lines: B16F10 murine melanoma cells and EMT6 murine mammary carcinoma cells.
- · Tumor Implantation and Monitoring:
 - Follow the same general procedures as described above, using 0.5-1 x 10⁶ cells per injection.

II. Treatment Administration

- Test Article: Mouse surrogate AWT020 (mAWT020).
- · Control Groups:
 - Vehicle control (e.g., PBS).
 - Anti-mPD-1 antibody.
 - IL-2c (engineered IL-2 mutein alone).
 - Combination of anti-mPD-1 antibody and IL-2c.
- Dosing:
 - Effective doses of mAWT020 have been reported in the range of 0.1 to 1 mg/kg.



- A single dose of 0.3 mg/kg has been shown to achieve 100% complete response in the MC38 model.
- Administration Route: Intraperitoneal (IP) injection
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